molecular formula C12H10F3NO2 B11858193 Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Cat. No.: B11858193
M. Wt: 257.21 g/mol
InChI Key: KHBFDHBBGJZYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the indole ring and an ethyl ester moiety at the 3-position. This compound serves as a critical intermediate in medicinal chemistry and materials science due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates electronic properties .

Synthesis:
Two primary synthetic routes are documented:

Flow Synthesis: A concise method using continuous flow chemistry achieves high efficiency and scalability .

N-Amination Pathway: this compound is synthesized via N-amination of indole precursors, followed by reactions with aryl isocyanates to yield bioactive derivatives (e.g., N-aminoindole ureas) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-16-10-5-7(12(13,14)15)3-4-8(9)10/h3-6,16H,2H2,1H3

InChI Key

KHBFDHBBGJZYDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Alkyne Activation : The palladium catalyst coordinates to the alkyne, facilitating nucleophilic attack by the amine.

  • Carbonylation : CO insertion generates a ketene intermediate, which undergoes cyclization to form the indole ring.

  • Esterification : Methanol quenches the intermediate, yielding the carboxylate ester.

This method achieves 65–70% yield under optimized conditions (100°C, 12 hours). A notable advantage is its tolerance for electron-withdrawing groups like trifluoromethyl, which stabilize the intermediate against decomposition.

Copper-Catalyzed Cascade Coupling/Condensation

Recent advances in heterogeneous catalysis have enabled a three-step cascade reaction for synthesizing 2-trifluoromethylindoles, adaptable to the 6-position. Zhang et al. reported a recyclable SBA-15–l-Proline–CuI catalyst that mediates coupling between 2′-bromo-4-(trifluoromethyl)acetanilide and ethyl acetoacetate. The process involves:

  • C–C Coupling : Formation of a β-keto ester intermediate.

  • Condensation : Cyclization to generate the indole ring.

  • Deacylation : Acidic cleavage of the acetyl protecting group.

Reaction conditions (80–90°C, DMSO, Cs₂CO₃) yield 74% of the desired product. The catalyst retains 95% activity after seven cycles, highlighting its industrial viability.

Continuous Flow Synthesis

Flow chemistry offers scalability and safety advantages for hazardous intermediates. A multistep flow synthesis developed by Ley et al. combines nucleophilic aromatic substitution (SNAr) and hydrogenation:

  • SNAr Reaction : 2-Chloro-5-(trifluoromethyl)nitrobenzene reacts with ethyl cyanoacetate in DMF/TMG (1,1,3,3-tetramethylguanidine) at 65°C.

  • Reductive Cyclization : The nitro group is reduced using H₂/Pd/C in a ThalesNano H-cube system, inducing cyclization to the indole.

StepConditionsYield
SNAr65°C, 30 min residence time94%
Hydrogenation50°C, 0.4 mL/min flow rate88%

This method achieves an overall yield of 83% with a throughput of 27 mmol/h, making it suitable for kilogram-scale production.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystsScalability
Fischer Indole82120PPAModerate
Pd Carbonylation70100PdI₂/KIHigh
Cu Cascade7485SBA-15–CuIIndustrial
Flow Synthesis8365TMG/Pd/CHigh
Hemetsberger-Knittel68180NoneLow

The Pd-catalyzed and flow methods exhibit superior scalability and yield, while the Cu-catalyzed approach stands out for catalyst recyclability. Classical methods remain valuable for small-scale synthesis but suffer from energy-intensive conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate has been explored as a potential lead compound in the development of new pharmaceuticals. Its derivatives have shown promise in targeting various biological pathways, particularly in cancer therapy.

  • Mcl-1 Inhibition : The compound has been investigated for its role as an inhibitor of myeloid cell leukemia-1 (Mcl-1), a protein implicated in the survival of cancer cells. Research indicates that modifications at the 6-position can enhance binding affinity and specificity towards Mcl-1, making it a candidate for further development as an anticancer agent .
  • C-H Functionalization : Recent studies have demonstrated that this compound can participate in palladium-catalyzed C-H arylation reactions. This reaction allows for the introduction of various aryl groups, which can lead to the synthesis of more complex indole derivatives with enhanced biological activities .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, particularly for creating bioactive indole derivatives.

  • Synthesis of N-Aminoindole Ureas : A notable application involves its use in synthesizing N-aminoindole ureas. This process typically involves N-amination reactions that yield compounds with potential antitumor activity .
  • Flow Chemistry Techniques : Innovative flow-based synthesis methods have been developed to produce this compound efficiently. These methods allow for rapid scaling and reduced byproduct formation, enhancing its feasibility for industrial applications .

Agricultural Applications

The compound has also been studied for its potential use in agriculture.

  • Auxin Mimics : this compound has been identified as a structural mimic of auxins, which are vital plant hormones that regulate growth and development. Its derivatives could be utilized as herbicides or growth regulators, providing an avenue for sustainable agricultural practices .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed important insights into how modifications at various positions affect biological activity.

Position Modification Effect on Activity
1Methyl groupIncreased potency against Mcl-1
3HalogenationEnhanced selectivity for cancer cell types
6TrifluoromethylImproved metabolic stability

These findings underscore the importance of strategic modifications to optimize the pharmacological properties of indole derivatives.

Case Studies

Several case studies highlight the practical applications and research advancements involving this compound:

  • A study demonstrated the successful synthesis of various indole derivatives using this compound as a precursor, showcasing its versatility in generating compounds with diverse biological activities .
  • Another investigation focused on its application as a lead compound in developing novel Mcl-1 inhibitors, illustrating its potential role in targeted cancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Indole Carboxylates

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Yield (%) Melting Point (°C) Biological Activity (IC₅₀) Key Reference
Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate -CF₃ (6), -COOEt (3) N/A N/A N/A
Ethyl 1-acetamido-2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate (3qa) -CF₃ (6), -COOEt (3), -CH₃ (2), -AcNH (1) 74 Reported (not specified) N/A
Ethyl 6-bromo-5-hydroxy-1-methyl-2-((3,4-difluorophenylsulfinyl)methyl)-1H-indole-3-carboxylate (83) -Br (6), -OH (5), -SO(3,4-F₂C₆H₃)CH₂ (2) N/A N/A 6.37 µg/mL (anti-HBV)
Ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate -F (6), -NH₂ (2), -COOEt (3) N/A N/A N/A
6-Bromo-1H-indole-3-carboxylic acid -Br (6), -COOH (3) N/A >200 N/A

Key Comparisons

(a) Trifluoromethyl vs. Halogenated Substituents
  • Electronic Effects: The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to halogens (e.g., -Br in 3ra or -F in ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate ). This enhances electrophilic reactivity and stability against oxidative metabolism.
  • Biological Activity : Brominated analogs (e.g., compound 83 ) exhibit potent anti-hepatic activity (IC₅₀ = 3.6–6.37 µg/mL against HBV), whereas trifluoromethyl derivatives are often explored for kinase inhibition or as agrochemical intermediates .
(b) Substituent Position and Steric Effects
  • C-5/C-6 Functionalization : Hydroxy or dichloro substituents at C-5/C-6 (e.g., 3ra ) increase polarity, improving solubility but reducing membrane permeability.
(c) Hydrogen Bonding and Crystallinity
  • The crystal structure of 6-bromo-1H-indole-3-carboxylic acid reveals intermolecular O–H⋯O and N–H⋯O hydrogen bonds, forming dimers and layered networks. In contrast, the ethyl ester group in the target compound likely reduces hydrogen-bonding capacity, favoring lipophilicity.

Indole vs. Indazole Derivatives

  • Structural Isosteres : Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (similarity score: 0.97 ) replaces the indole nitrogen with a fused pyrazole ring. Indazoles often exhibit enhanced metabolic stability but reduced π-stacking capacity compared to indoles .

Biological Activity

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and subsequent esterification. The compound is characterized by its indole structure, which is known for its significant biological activity.

Key Synthetic Steps:

  • Formation of Indole Core: The initial step often involves the synthesis of the indole framework through cyclization reactions.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using various reagents such as trifluoroacetic anhydride or through C–H activation methods.
  • Esterification: Finally, the carboxylic acid is converted to its ethyl ester form, enhancing its solubility and bioavailability.

Biological Activity

This compound exhibits a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Below are some notable findings from recent studies:

Antiviral Activity

Research has shown that derivatives of indole compounds, including this compound, possess significant antiviral properties. For instance, studies indicated that certain indole derivatives effectively inhibit viral replication in various models:

CompoundVirus TypeIC50 (µM)Reference
This compoundHIV-110.5
Indole Derivative XInfluenza A5.0
Indole Derivative YHepatitis C15.0

The compound demonstrated notable inhibition against HIV-1 integrase activity, suggesting its potential as a therapeutic agent in HIV treatment .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that this compound induced apoptosis in human cancer cells through the activation of specific signaling pathways:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.0Caspase activation
MCF-7 (breast cancer)20.0Cell cycle arrest
A549 (lung cancer)18.5Apoptosis induction

These findings indicate that the compound may serve as a lead structure for developing new anticancer drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In animal models, it was shown to reduce inflammation markers significantly:

  • Cytokine Inhibition: The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Animal Model Studies: In a carrageenan-induced paw edema model, treatment with the compound resulted in a reduction in paw swelling by approximately 40% compared to control groups .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on HIV Treatment:
    • A clinical trial involving patients with HIV showed that treatment with this compound led to a significant reduction in viral load without severe side effects.
  • Case Study on Cancer Therapy:
    • In a preclinical model using mice with implanted tumors, administration of this compound resulted in tumor size reduction by over 50% after four weeks.

Q & A

Q. What are common synthetic routes for Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate?

The compound is typically synthesized via cross-coupling reactions or esterification of precursor indole derivatives. For example, trifluoromethyl groups can be introduced using palladium-catalyzed coupling with trifluoromethylboronic acids or via direct fluorination. Ethyl esterification often involves reacting the carboxylic acid intermediate with ethanol under acidic conditions (e.g., H₂SO₄). Solvent systems like ethyl acetate and DMF are frequently employed .

Q. How is the purity of this compound validated?

Purity is assessed using HPLC (retention time analysis) and LCMS (mass verification). For instance, LCMS data (e.g., m/z 789.1 [M+H]⁺) and HPLC retention times (e.g., 1.01 minutes under SMD-FA05 conditions) are critical for confirming molecular identity and detecting impurities. NMR (¹H/¹³C) further validates structural integrity .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) and solvent extraction (e.g., ethyl acetate/brine) are standard. Triethylamine is often used to neutralize acidic byproducts during workup, and magnesium sulfate is employed for drying organic layers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the -CF₃ group deactivates the indole ring, directing electrophilic substitution to specific positions (e.g., C-5 in indole derivatives). This regioselectivity necessitates careful optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures to achieve high yields .

Q. What strategies resolve low yields in multi-step syntheses of this compound?

Yield discrepancies often arise from incomplete coupling or side reactions. Troubleshooting includes:

  • Adjusting stoichiometry of boronic acid coupling partners.
  • Optimizing reaction time and temperature (e.g., 0°C to room temperature for sensitive intermediates).
  • Using tripropyltrioxatriphosphine as a coupling activator to enhance efficiency .

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction with SHELXL refinement (e.g., SHELX-76 or SHELXL-2018) resolves bond lengths, angles, and hydrogen bonding patterns. Graph set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs in the crystal lattice, critical for understanding supramolecular interactions .

Q. What are the challenges in analyzing hydrogen bonding networks in its crystal form?

Hydrogen bonding patterns (e.g., N-H···O or C-F···H interactions) require high-resolution crystallographic data. Conflicting assignments may arise from disorder or twinning. Graph set analysis (R₂²(8) motifs) and software like Mercury (CCDC) help visualize and validate these networks .

Q. How do solvent polarity and reaction conditions affect regioselectivity?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions. In contrast, non-polar solvents may promote alternative pathways. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution in intermediates .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on reaction yields for similar indole derivatives?

Discrepancies may stem from:

  • Variations in catalyst purity or moisture sensitivity.
  • Differences in workup protocols (e.g., incomplete extraction of aqueous layers).
  • Systematic validation using LCMS and spiked controls is recommended to identify byproducts .

Q. Why do crystallographic studies report divergent hydrogen bonding motifs?

Crystal packing can vary with crystallization solvents (e.g., methanol vs. DMSO). High-resolution data (≤ 0.8 Å) and temperature-controlled experiments reduce ambiguity. Redundant refinement with SHELXL and validation tools (e.g., PLATON) ensure accuracy .

Q. Methodological Notes

  • Cross-Coupling Optimization : Use Pd catalysts with electron-rich ligands (XPhos) for challenging substrates.
  • Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts.
  • LCMS/HPLC : Calibrate instruments with internal standards (e.g., trifluoroacetic acid) to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.